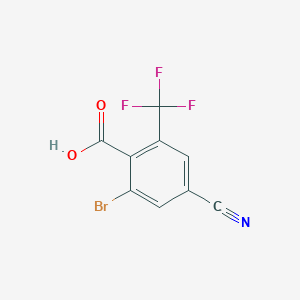

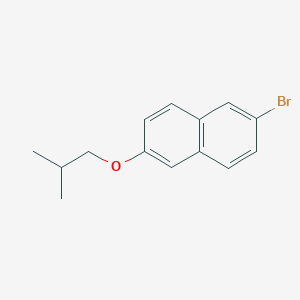

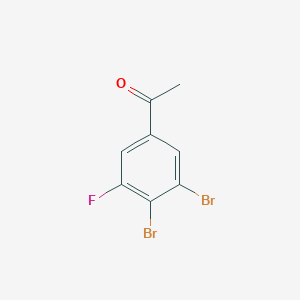

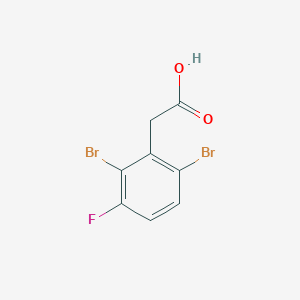

2-Bromo-6-(2-methylpropoxy)naphthalene

Overview

Description

2-Bromo-6-(2-methylpropoxy)naphthalene, also known as 2-Bromo-6-methoxy-1-naphthol, is an organic compound that has a wide range of applications in biochemical and physiological research. Its synthesis and properties have been studied extensively, resulting in a large body of scientific research.

Scientific Research Applications

Mechanisms of Dioxin Formation

The study by Evans and Dellinger (2003) explored the thermal degradation of brominated hydrocarbons, which can inform about the potential formation of hazardous byproducts like brominated dioxins from compounds similar to 2-Bromo-6-(2-methylpropoxy)naphthalene under high-temperature conditions. This research is crucial for understanding the environmental impact and safety protocols required when handling or disposing of such chemicals.

Green Chemistry in Ether Cleavage

Boovanahalli, Kim, and Chi (2004) have developed a green chemical method for the cleavage of ethers Boovanahalli, Kim, and Chi (2004). This method, utilizing ionic liquid and p-toluenesulfonic acid, demonstrates a safer, environmentally friendly approach to regenerate phenols from aryl alkyl ethers, which might be applicable in processing or synthesizing derivatives of this compound.

Organometallic Synthesis and Coloration Studies

Research by Pozharskii et al. (2003) on the synthesis and properties of "proton sponge" derivatives of naphthalenes Pozharskii et al. (2003) provides insights into the molecular structure, spectral characteristics, and basicity of naphthalene derivatives. These findings could be relevant for the development of novel materials or chemical sensors based on this compound.

Novel Polymeric Adsorbents

Yuan et al. (2008) discussed the creation of a novel hypercrosslinked polymeric adsorbent modified by the phenolic hydroxyl group of 2-naphthol, showcasing an application in selective adsorption Yuan et al. (2008). Similar methodologies could potentially be applied to synthesize adsorbents derived from this compound for environmental cleanup or separation technologies.

Synthesis of Pharmaceutical Intermediates

The practical synthesis of 2-Bromo-6-methoxynaphthalene by Xu and He (2010), an intermediate in the preparation of anti-inflammatory agents Xu and He (2010), illustrates the pharmaceutical relevance of bromo-substituted naphthalenes. Techniques and insights from this study might be adaptable for synthesizing related compounds, including this compound, for medicinal chemistry applications.

properties

IUPAC Name |

2-bromo-6-(2-methylpropoxy)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrO/c1-10(2)9-16-14-6-4-11-7-13(15)5-3-12(11)8-14/h3-8,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQYHDZGHQBAKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1530107.png)